![molecular formula C20H33N3O3S B1230411 Quinagolide CAS No. 87056-78-8](/img/structure/B1230411.png)
Quinagolide
Vue d'ensemble
Description
Quinagolide, sold under the brand name Norprolac, is a selective dopamine D2 receptor agonist used to reduce elevated levels of prolactin (hyperprolactinemia). It has also been found to be effective in the treatment of breast pain .
Molecular Structure Analysis
Quinagolide contains a total of 62 bonds; 29 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 tertiary amine (aliphatic), 1 aromatic hydroxyl, and 1 sulfonamide .Chemical Reactions Analysis
Quinagolide contains a total of 60 atoms; 33 Hydrogen atoms, 20 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .Physical And Chemical Properties Analysis
Quinagolide has a molecular weight of 395.56 g/mol and a chemical formula of C20H33N3O3S .Applications De Recherche Scientifique
Treatment of Hyperprolactinemia
Quinagolide is primarily used in the treatment of hyperprolactinemia , a condition characterized by an excess of prolactin in the blood. It is a non-ergot-derived dopamine receptor 2 agonist and has been shown to be effective in normalizing prolactin concentration and reducing tumor size in patients with prolactinomas .
Management of Endometriosis
Research has demonstrated Quinagolide’s potential in reducing the invasive and angiogenic properties of endometrial mesenchymal stromal cells (E-MSCs). This suggests its use in managing endometriosis , a condition where tissue similar to the lining inside the uterus grows outside it . Quinagolide’s action on dopamine receptors may inhibit the invasive behavior of E-MSCs, offering a non-hormonal therapeutic approach .
Angiogenesis Inhibition
Quinagolide has been studied for its effects on angiogenesis , the formation of new blood vessels. This is particularly relevant in diseases like endometriosis, where angiogenesis plays a crucial role in lesion development and maintenance. Quinagolide’s ability to limit endothelial differentiation of E-MSCs positions it as a potential therapeutic agent in conditions where angiogenesis needs to be controlled .
Dopamine Receptor Activation
The compound’s role as a dopamine receptor 2 agonist can lead to the downregulation of AKT and its phosphorylation. This pathway is significant in various physiological processes, including cell proliferation and survival. Thus, Quinagolide’s activation of dopamine receptors could have broader implications in cellular signaling research .
Synthesis and Chemical Studies
Quinagolide’s synthesis involves complex chemical processes, making it a subject of interest in synthetic chemistry . The total synthesis of Quinagolide, which includes techniques like ring-closing metathesis, provides insights into advanced synthetic methodologies and their applications in medicinal chemistry .
Pharmacological Research
As a drug, Quinagolide’s efficacy and safety profiles are continually being evaluated. Systematic reviews and meta-analyses contribute to pharmacological research by assessing its comparative effectiveness and side effect profile against other dopamine agonists used in similar conditions .
Neuroendocrine Research
Given its mechanism of action on dopamine receptors, Quinagolide is of interest in neuroendocrine research . It offers a model to study the interactions between neurotransmitters and hormonal regulation, particularly in conditions like hyperprolactinemia where the neuroendocrine system plays a central role .
Drug Delivery Systems
The development of extended-release formulations and alternative delivery systems for Quinagolide is an area of ongoing research. This includes exploring vaginal rings for sustained release, which could improve the pharmacokinetics and patient compliance compared to oral administration .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3/t16-,17+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFGTRDCCWFXTG-ZIFCJYIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Sparingly soluble in water (0.2%) | |
Record name | Quinagolide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Prolactin secretion from the lactotroph cells present in the anterior pituiatry gland is under tonic inhibitory control mediated by dopaminergic signalling via D2 receptors. Quinagolide selectively binds to D2 receptors expressed on the surface of lactotroph cells with high affinity which results in reduced adenylyl cyclase activity, reduced intracellular cyclic adenosine monophosphate and inhibited prolactin secretion. It also binds to D1 receptors but with low affinity and little clinical relevance. | |
Record name | Quinagolide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Quinagolide | |
CAS RN |
87056-78-8 | |
Record name | Quinagolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87056-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinagolide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Melting Point |
231-237 | |
Record name | Quinagolide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.